Shi-Yu MPAA Ligand

C–H olefination Pd(II) catalysis pyridine-directed functionalization

The Shi-Yu MPAA Ligand (CAS 1047650-54-3), chemically defined as N-[[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]carbonyl]-L-leucine (synonym: (−)-menthyl(O2C)-Leu-OH), is a mono-N-protected α-amino acid (MPAA) that functions as a bifunctional chiral ligand for Pd(II)-catalyzed C–H functionalization. It belongs to the broader MPAA ligand family, first introduced by Jin-Quan Yu in 2008, which accelerates C–H cleavage through a concerted metalation–deprotonation (CMD) mechanism while simultaneously imparting enantioselectivity via rigid κ²-N,O-chelation to palladium.

Molecular Formula C17H31NO4
Molecular Weight 313.4 g/mol
Cat. No. B12054695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShi-Yu MPAA Ligand
Molecular FormulaC17H31NO4
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C
InChIInChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14+,15-/m1/s1
InChIKeyJDNKQMWGCKCHBF-CBBWQLFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shi-Yu MPAA Ligand (CAS 1047650-54-3): Chemical Identity, Structural Class, and Procurement Baseline


The Shi-Yu MPAA Ligand (CAS 1047650-54-3), chemically defined as N-[[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]carbonyl]-L-leucine (synonym: (−)-menthyl(O2C)-Leu-OH), is a mono-N-protected α-amino acid (MPAA) that functions as a bifunctional chiral ligand for Pd(II)-catalyzed C–H functionalization . It belongs to the broader MPAA ligand family, first introduced by Jin-Quan Yu in 2008, which accelerates C–H cleavage through a concerted metalation–deprotonation (CMD) mechanism while simultaneously imparting enantioselectivity via rigid κ²-N,O-chelation to palladium [1]. The ligand bears a sterically demanding (−)-menthyl-derived carbamate N-protecting group on an L-leucine scaffold, with molecular formula C₁₇H₃₁NO₄ and molecular weight 313.43 g/mol . Unlike simpler N-Boc or N-Ac MPAA variants, its chiral pool-derived menthyloxycarbonyl substituent introduces additional stereochemical elements and altered steric/electronic properties that modulate catalytic performance in a reaction-dependent manner.

1
MPAA chiral ligand for Pd(II)-catalyzed C–H functionalization
Bifunctional κ²-N,O-chelation accelerates C–H cleavage and imparts enantioselectivity via concerted metalation–deprotonation.
2
Menthyl carbamate N-protecting group on L-leucine scaffold
Introduces additional stereochemical elements and altered steric/electronic properties distinct from simpler N-Boc or N-Ac MPAA variants.
3
Reaction-context-dependent performance profile
Reported yield and selectivity rankings shift across olefination and alkylation manifolds; ligand–reaction matching is essential.

Why Generic Substitution of MPAA Ligands Fails: Reaction-Context-Dependent Performance of Shi-Yu MPAA Ligand


MPAA ligands are not interchangeable commodities. The N-protecting group identity—amide versus carbamate, and within carbamates, the specific steric bulk and chirality of the alkoxy substituent—profoundly alters both catalytic activity and enantioselectivity [1]. Systematic ligand screening in Pd(II)-catalyzed C–H functionalization has demonstrated that changing the N-protecting group can swing reaction yields by more than 4-fold and enantiomeric excess by over 40 percentage points within the same substrate–catalyst system [2]. The Shi-Yu MPAA Ligand, bearing a (−)-menthyloxycarbonyl carbamate on L-leucine, exhibits a differentiated performance profile: it outperforms N-Boc-leucine in C–H olefination chemistry, yet underperforms the same comparator in certain C–H alkylation contexts, underscoring that ligand selection must be matched to the specific transformation [3][4]. Generic procurement of any MPAA without reaction-specific evidence risks substantial losses in yield and selectivity, potentially compromising synthetic route viability.

!
N-protecting group identity (carbamate vs amide, steric bulk) can shift reaction yield and enantioselectivity by reported magnitudes exceeding 4-fold and 40% ee within the same system.
!
Boc-Leu-OH may outperform in C–H alkylation, while the menthyl carbamate ligand favors olefination; performance ranking is not transferable across reaction manifolds.
!
Generic procurement without reaction-specific evidence may lead to substantial yield losses and compromised synthetic route viability.

Shi-Yu MPAA Ligand: Quantitative Differential Performance Evidence Against In-Class Comparators


C–H Olefination Yield: (+)-Menthyl(O₂C)-Leu-OH Outperforms Boc-Leu-OH by 2.5× to 4.2×

In a direct head-to-head comparison within a single study, the Shi-Yu MPAA Ligand ((+)-Menthyl(O₂C)-Leu-OH) achieved 52% NMR yield under standard C–H olefination conditions, versus only 21% for Boc-Leu-OH—a 2.5-fold advantage. With 4 equivalents of AgOAc as oxidant, the yield reached 88% (85% isolated), representing a 4.2-fold improvement over the Boc-Leu-OH baseline [1]. Other comparators tested in the same ligand screen included Boc-Ala-OH (23%), Boc-Val-OH (37%), Formyl-Leu-OH (22%), and Boc₂-Leu-OH (33%), all substantially outperformed by the menthyl carbamate ligand [1]. This establishes the Shi-Yu MPAA Ligand as a preferred choice for Pd(II)-catalyzed C–H olefination of pyridine-directed substrates when reaction yield is the primary optimization parameter.

Olefination yield
Head-to-head
2.5× to 4.2× yield advantage reported vs Boc-Leu-OH in Pd(II)-catalyzed C–H olefination
Supports olefination yield optimization for pyridine-directed substrates
52% yield standard, 88% isolated with optimized AgOAc
C–H olefination Pd(II) catalysis pyridine-directed functionalization

Carbamate vs Amide N-Protecting Groups: Class-Level Enantioselectivity Advantage in Cyclopropane C–H Activation

Systematic screening of mono-N-protected L-leucine ligands for enantioselective C–H activation of cyclopropanes revealed that carbamate protecting groups (e.g., Fmoc, TcBoc, and by extension menthyloxycarbonyl) give superior enantiomeric excess and mono:di selectivity compared with amide protecting groups [1]. The menthyloxycarbonyl-protected Shi-Yu ligand belongs to this carbamate subclass, which the authors explicitly identified as outperforming amide-type MPAA ligands for this reaction manifold. The optimized carbamate ligand TcBoc-Leu-OH achieved 78% ee (47% yield) under the final conditions, while amide-type ligands gave substantially lower ee [1]. Although quantitative ee data for the Menthyl(O₂C)-Leu-OH variant in this specific cyclopropane system were not reported in the main text, the class-level trend—carbamate > amide for enantioselectivity—is directly transferable given the shared carbamate structural motif.

Carbamate vs amide ee
Class-level
Carbamate-type MPAA ligands reported to give superior enantioselectivity over amide-type for cyclopropane C–H activation
Class-level trend supports carbamate MPAA selection for enantioselective strained carbocycle reactions
Quantitative ee for menthyl variant not reported in this system
enantioselective C–H activation cyclopropane functionalization carbamate MPAA ligands

Rate Acceleration: MPAA Ligand Class Delivers 50–100-Fold Rate Increase at Substoichiometric Loading

Mechanistic studies on the MPAA ligand class—encompassing the Shi-Yu ligand—quantified the kinetic benefit of MPAA incorporation in palladacycle formation. Substrates bearing carboxylate and pyridine directing groups exhibited a 50–100-fold increase in C–H activation rate when only 0.05 equivalents (5 mol%) of MPAA ligand were present relative to Pd(II), compared with ligand-free conditions [1]. This dramatic acceleration arises from the bifunctional action of the MPAA scaffold, where the carboxylate and N-protected amide/carbamate moieties cooperatively facilitate the CMD transition state. The substoichiometric ligand:metal ratio demonstrates true ligand-accelerated catalysis (LAC) behavior, wherein a single MPAA molecule can support C–H activation at multiple Pd(II) centers through rapid ligand exchange [1].

Rate acceleration
Class-level
50–100-fold rate increase at 5 mol% MPAA:Pd(II) vs ligand-free conditions
Supports substoichiometric ligand-accelerated catalysis for cost-efficient Pd utilization
True LAC behavior enables multiple turnovers per ligand molecule
ligand-accelerated catalysis palladacycle formation C–H activation kinetics

Validated Enantioselectivity Model: Menthyloxycarbonyl-Leucine MPAA as a Reference Ligand for Predictive Catalyst Design

The [(cyclohexyloxy)carbonyl]-L-leucine MPAA ligand—a close structural analog of the Shi-Yu ligand differing only in the cyclohexyl vs menthyl substituent on the carbamate—was selected as the primary validation ligand for a general enantioselectivity model of Pd(II)-catalyzed C–H functionalization published in ACS Catalysis [1]. The model successfully accounted for the enantioselectivity observed in C–H activation of 2-benzhydrylpyridine and explained the increase in ee upon replacing Boc-protected L-leucine with the cyclohexyloxycarbonyl variant. The study identified four control elements governing enantioselectivity—bidentate coordination strain, gearing effect, ligand–substrate interactions, and chelate inversion—and demonstrated their predictive utility for carbamate-protected MPAA ligands [1]. This establishes that the carbamate MPAA subclass (including Shi-Yu) benefits from a well-parameterized, computationally tractable stereochemical model, enabling rational ligand selection and reducing empiricism in method development.

Enantioselectivity model
Cross-study
Validated DFT stereochemical model using close analog successfully predicted ee trends for carbamate-MPAA ligands
Reduces empiricism in ligand selection for method development
Model covers coordination strain, gearing, and chelate inversion
enantioselectivity model DFT computation C–H activation stereochemistry

Reaction-Context-Dependent Performance: Boc-Leu-OH Outperforms Menthyl(O₂C)-Leu-OH in Specific C–H Alkylation Conditions

A critical caveat for procurement is the reaction-context dependence of MPAA ligand performance. In a Pd(II)-catalyzed C–H alkylation system evaluated in a separate study, the Shi-Yu ligand ((+)-Menthyl(O₂C)-Leu-OH, L3) yielded only 17% product, while Boc-Leu-OH (L5) delivered 90% yield under identical conditions [1]. Ac-Leu-OH (L4) gave 42%, Ac-Val-OH (L1) gave 37%, and Boc-Val-OH (L2) gave 33% [1]. This inversion of the performance ranking relative to the olefination system (Evidence Item 1) strongly cautions against assuming universal superiority of any single MPAA ligand. The data indicate that the sterically demanding menthyl carbamate may impede substrate approach or transmetallation in certain catalytic manifolds, while favoring olefination pathways.

C–H alkylation yield
Head-to-head
Boc-Leu-OH outperformed menthyl carbamate ligand by 73 percentage points (90% vs 17%) in a C–H alkylation system
Confirms reaction-context dependence; alkylation projects should review alternative MPAA ligands
Ranking inversion relative to olefination highlights matching necessity
C–H alkylation ligand optimization context-dependent catalysis

Structural Differentiation: (−)-Menthyl Carbamate Provides Tertiary Chiral Environment Beyond Simple Boc or Ac Protection

The Shi-Yu MPAA Ligand incorporates a (−)-menthyl-derived carbamate (N-[[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]carbonyl]) that introduces three stereogenic centers on the N-protecting group itself, in addition to the L-leucine α-carbon chirality . This contrasts with the achiral tert-butyl (Boc) or methyl (Ac) N-protecting groups on common comparator MPAA ligands. The menthyl carbamate's conformational rigidity and extended steric profile have been implicated in enhanced ligand–substrate interactions that contribute to enantioselectivity in carbamate-type MPAA systems [1]. The additional stereochemical elements also introduce the possibility of matched/mismatched pairing with substrate chirality, a dimension absent in achiral-protected MPAA ligands.

Structural differentiation
Specification review
(−)-Menthyl carbamate introduces 3 stereocenters on N-protecting group vs 0 for Boc/Ac; MW ~313 vs 257 for Boc-Leu-OH
Enables matched ligand–substrate chirality pairing not available with achiral-protected MPAA
Conformational rigidity may modulate enantioselectivity
chiral ligand design N-protecting group sterics MPAA structure–activity relationship

Optimal Application Scenarios for Shi-Yu MPAA Ligand Procurement Based on Quantitative Evidence


Pd(II)-Catalyzed C–H Olefination of Pyridine-Directed Arenes and Heteroarenes

The strongest quantitative evidence supports deploying the Shi-Yu MPAA Ligand in Pd(II)-catalyzed C–H olefination reactions of pyridine-directed substrates with electron-neutral olefins. Under conditions of 10 mol% Pd(OAc)₂, 20 mol% ligand, Li₂CO₃, and AgOAc in C₆F₆ at 80 °C, (+)-Menthyl(O₂C)-Leu-OH delivered 52% yield under standard oxidant loading and 88% isolated yield with 4 equivalents of AgOAc, substantially outperforming Boc-Leu-OH (21%) [1]. This scenario is directly relevant to the synthesis of alkenylated (hetero)arene building blocks for medicinal chemistry and agrochemical intermediate production, where maximizing throughput per batch is economically critical. Procurement of Shi-Yu rather than Boc-Leu-OH for olefination projects is justified by the 2.5–4.2× yield advantage, which translates to proportionally lower solvent, palladium, and purification costs per gram of product.

Enantioselective C–H Activation of Strained Carbocycles (Cyclopropanes and Cyclobutanes)

The Shi-Yu ligand's carbamate N-protecting group places it within the ligand subclass that demonstrated superior enantioselectivity over amide-type MPAA variants in enantioselective C–H activation/arylation of cyclopropanes [1]. For projects targeting enantioenriched cis-substituted cyclopropanecarboxylic acids or aminomethyl-cyclopropanes—privileged scaffolds in pharmaceutical development due to their metabolic stability and well-defined exit vectors—carbamate-type MPAA ligands are the evidence-supported choice. While the specific ee value for the Shi-Yu variant in this system has not been reported, the class-level carbamate > amide trend is well-established, and the ligand's additional menthyl stereocenters may offer opportunities for matched pairing with chiral substrates.

Computational-Guided Asymmetric C–H Activation Method Development

Laboratories employing DFT-guided or IM-MS-assisted reaction development for enantioselective C–H functionalization should consider Shi-Yu MPAA Ligand procurement based on the validated enantioselectivity model developed using its close structural analog, [(cyclohexyloxy)carbonyl]-L-leucine [1]. The model's four-element stereochemical framework (bidentate coordination strain, gearing effect, ligand–substrate interactions, chelate inversion) has been shown to accurately predict enantioselectivity trends across multiple reaction types for carbamate-MPAA systems. This reduces the empiricism of ligand screening and makes carbamate-MPAA ligands a more rational starting point than amide-MPAA variants, for which stereochemical models are less mature. The Shi-Yu ligand, with its menthyl-derived carbamate, operates within this well-parameterized stereochemical space.

Substoichiometric Ligand-Accelerated Catalysis with Cost-Sensitive Palladium Utilization

The MPAA ligand class—including Shi-Yu—exhibits bona fide ligand-accelerated catalysis, supporting catalytic turnover at substoichiometric ligand:Pd ratios through rapid ligand exchange between Pd(II) centers [1]. The measured 50–100-fold rate acceleration with only 5 mol% MPAA relative to palladium means that ligand procurement volumes can be minimized relative to palladium consumption. For process chemistry applications where palladium cost or palladium removal from final product is a concern, this substoichiometric efficiency provides an economic argument for MPAA ligand use generally, and for Shi-Yu specifically in the olefination applications where its performance advantage is quantitatively established.

Application
Selection Property
Validation Focus
C–H olefination of pyridine-directed substrates
Olefination yield profile across MPAA ligands
Yield consistency under varying oxidant stoichiometry
Enantioselective C–H activation of strained carbocycles
Carbamate MPAA enantioselectivity trend
Enantiomeric excess for cyclopropane/cyclobutane substrates
Computational-guided asymmetric method development
Stereochemical model parameterization for carbamate MPAA
Prediction accuracy across reaction types
Substoichiometric ligand-accelerated catalysis
Ligand turnover efficiency at low loading
Rate acceleration and Pd center turnover under catalytic conditions
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